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Abstract

Ganoderic Acid T, a highly oxygenated lanostane-type triterpenoid isolated from the revered
medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest
in oncological research. First identified in 1986, subsequent studies have elucidated its potent
anti-cancer activities, including the induction of apoptosis and inhibition of tumor invasion and
metastasis. This technical guide provides a comprehensive overview of the discovery, history,
and key biological activities of Ganoderic Acid T. It includes a detailed summary of its
cytotoxic effects on various cancer cell lines, a thorough description of the experimental
protocols used in its study, and a visual representation of the signaling pathways it modulates.
This document is intended to serve as a valuable resource for researchers and professionals in
the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The initial discovery of Ganoderic Acid T was reported in 1986 by Hirotani et al. from the
cultured mycelia of Ganoderma lucidum. This seminal work detailed the isolation and structure
elucidation of three new lanostane-type triterpenoids: ganoderic acids T, S, and R. The
structure of Ganoderic Acid T was determined using spectral data and X-ray analysis.

Subsequent research, notably by Tang et al. in 2006, further characterized Ganoderic Acid T
purified from the methanol extract of G. lucidum mycelia. This study was pivotal in
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demonstrating its cytotoxic effects against various human carcinoma cell lines and its ability to
induce apoptosis through a mitochondria-mediated pathway.[1] Further investigations by Chen
et al. in 2010 expanded on its anti-cancer properties, revealing its capacity to inhibit tumor
invasion and metastasis both in vitro and in vivo.[2]

Chemical Properties

Ganoderic Acid T is classified as a triterpenoid. Its chemical structure and properties have
been characterized using various spectroscopic methods.

Biological Activities and Quantitative Data

Ganoderic Acid T has demonstrated a range of biological activities, with its anti-cancer effects
being the most extensively studied. It exhibits cytotoxicity against a variety of cancer cell lines,
induces cell cycle arrest, and triggers apoptosis. Furthermore, it has been shown to inhibit
cancer cell invasion and metastasis.

Cytotoxicity

The cytotoxic effects of Ganoderic Acid T have been evaluated against several human cancer
cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are
summarized in the table below.

Exposure Time

Cell Line Cancer Type IC50 (pM) (h) Reference
] - Tang et al.,
95-D Lung Carcinoma  27.9 pug/mL Not Specified
2006[1]
N N Tang et al.,
SMMC-7721 Hepatoma Not Specified Not Specified
2006[1]
) Chenetal.,
HCT-116 Colon Carcinoma 15.7+2.8 24
2010[3]
) . N Tang et al.,
HelLa Cervical Cancer Not Specified Not Specified
2006[1]
HelLa Cervical Cancer Not Specified 24 [4]
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Induction of Apoptosis

Ganoderic Acid T has been shown to induce apoptosis in cancer cells through the intrinsic, or
mitochondrial, pathway.[1] This is characterized by a reduction in the mitochondrial membrane
potential, the release of cytochrome c, and the activation of caspases.[1]

Inhibition of Invasion and Metastasis

In vitro and in vivo studies have demonstrated the ability of Ganoderic Acid T to inhibit tumor
invasion and metastasis.[2] This is achieved, in part, through the downregulation of matrix
metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular
matrix, a key step in cancer cell invasion.[2]

Signaling Pathways

Ganoderic Acid T exerts its anti-cancer effects by modulating key signaling pathways involved
in cell survival, proliferation, and invasion.

Mitochondrial Apoptosis Pathway

Ganoderic Acid T triggers the mitochondrial apoptosis pathway, leading to programmed cell
death in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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